molecular formula C7H12BrN3 B1288884 [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine CAS No. 847818-54-6

[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Numéro de catalogue: B1288884
Numéro CAS: 847818-54-6
Poids moléculaire: 218.09 g/mol
Clé InChI: PFLATUFKWOFXNU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine, also known as BPDMA, is an organic compound with a variety of applications in scientific research and lab experiments. It is a colorless, volatile liquid with a pungent odor and is soluble in most organic solvents. BPDMA is a member of the family of pyrazole compounds, which are commonly used in pharmaceuticals, agrochemicals, and other organic-based products.

Applications De Recherche Scientifique

Lewis Basicity and Ligand Efficiency

Research by Kleoff et al. (2019) presents efficient syntheses of electron-rich dialkylamino-substituted terpyridines, showcasing their potential as excellent ligands due to their high Lewis basicity. Such compounds, including those related to [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine, could serve as potent ligands in various chemical reactions, offering a pathway to moderate scale preparation without tedious purification processes (Kleoff, Suhr, Sarkar, Zimmer, Reissig, Marín‐Luna, & Zipse, 2019).

Corrosion Inhibition

Wang et al. (2006) conducted a DFT study on bipyrazolic-type organic compounds, including derivatives that structurally resemble this compound, to elucidate their potential activity as corrosion inhibitors. The study highlighted the compounds' efficiency as inhibitors, relating their performance to molecular parameters like the energy gap, electronegativity, and global hardness (Wang, Wang, Wang, Wang, & Liu, 2006).

Nanoparticle Synthesis

Sharma et al. (2015) explored the synthesis of pyrazole-stabilized dinuclear Palladium(II) chalcogenolates from compounds including bis[2-(4-bromopyrazol-1-yl)ethyl] dichalcogenides. This research demonstrated the compounds' utility in forming palladium chalcogenide nanoparticles, highlighting a single-source precursor route for nanoparticle synthesis, which is crucial for applications in catalysis and material science (Sharma, Joshi, Prakash, Sharma, Bhaskar, & Singh, 2015).

Antimicrobial and Anticancer Properties

The study of novel pyrazolopyrimidines derivatives by Rahmouni et al. (2016) for their anticancer and anti-5-lipoxygenase agents showcases the therapeutic potential of pyrazole-based compounds. Although the specific structure of this compound is not mentioned, the research indicates a broader interest in pyrazole derivatives for developing new pharmaceutical agents with significant biological activities (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Advanced Material Development

Orzeszko et al. (2004) synthesized adamantylated pyrimidines, demonstrating significant anticancer and antimicrobial properties for certain derivatives. This research underscores the capacity of structurally complex pyrazole derivatives to serve as foundations for developing materials with promising biological activities (Orzeszko, Kazimierczuk, Maurin, Laudy, Starościak, Vilpo, Vilpo, Balzarini, & Orzeszko, 2004).

Propriétés

IUPAC Name

2-(4-bromopyrazol-1-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLATUFKWOFXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618923
Record name 2-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-54-6
Record name 4-Bromo-N,N-dimethyl-1H-pyrazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847818-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1H-pyrazole (5 g, 34 mmol) in DMF were added K2CO3 (11.75 g, 85.03 mmol, 2.5 eq.) and 2-chloro-N,N-dimethylethanamine HCl (7.35 g, 51 mmol, 1.5 eq) and the mixture was stirred at RT for 12 h. The mixture was quenched with water and extracted with DCM (3×150 ml). The combined organic layer was washed with water, brine and dried over sodium sulphate. The solvent was distilled off to afford the crude residue which was purified by column chromatography (60-120 silica gel, 1% methanol in DCM) to give the product in 86% yield (6.4 g). 1H NMR (300 MHz, DMSO-d6): δ 7.95 (s, 1H), 7.25 (s, 1H), 4.18 (t, 2H), 2.61 (t, 2H), 2.15 (s, 6H); LC-MS (ESI): Calculated mass: 218.09; Observed mass: 219.8[M+H]+ (RT: 0.439 min).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

4-bromopyrazole (100 mg, 0.680 mmol, available from Aldrich), cesium carbonate (333 mg, 1.021 mmol) and 1-bromo-2-chloroethane (0.085 mL, 1.021 mmol, available from Aldrich) were suspended in N,N-Dimethylformamide (DMF) (2 mL) and heated to 60° C. under microwave conditions in a Biotage Initiator for 1 hour. 2M dimethylamine in THF (1.701 mL, 3.40 mmol) added and the mixture allowed to stand over the weekend. The mixture was heated to 60° C. under microwave conditions in a Biotage Initiator for 1 hour, then to 100° C. under microwave conditions in a Biotage Initiator for 2 hours. The mixture was filtered, evaporated to 13 mbar, loaded on to a 5 g SCX cartridge and eluted with MeOH (25 ml) followed by 2M methanolic ammonia (25 ml). The basic fraction was evaporated to a colourless oil (99 mg). LCMS (Method C): Rt=0.43, MH+=218
Quantity
100 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
333 mg
Type
reactant
Reaction Step Two
Quantity
0.085 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.701 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.